molecular formula C17H14N4O4S B11781406 N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11781406
M. Wt: 370.4 g/mol
InChI Key: KFQDLNPXJGNMEU-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl and oxadiazole groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(3-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)propionamide

Uniqueness

N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group and the oxadiazole ring makes it particularly interesting for research in various fields.

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C17H14N4O4S/c1-11-5-7-12(8-6-11)16-19-20-17(25-16)26-10-15(22)18-13-3-2-4-14(9-13)21(23)24/h2-9H,10H2,1H3,(H,18,22)

InChI Key

KFQDLNPXJGNMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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